

Spectroscopic Profiling: Cefdinir vs. Related Compound A (Open-Ring Lactones)

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Compound of Interest

Compound Name: Cefdinir related compound A

CAS No.: 178422-42-9

Cat. No.: B1180400

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Executive Summary

In the quality control and development of Cefdinir (a third-generation cephalosporin), the identification of impurities is critical for regulatory compliance (USP/EP/JP). **Cefdinir Related Compound A** is a specific degradation product defined by the USP as a mixture of four diastereoisomers. Unlike the

-isomer (Related Compound B), which is a geometric isomer of the oxime, Related Compound A results from the hydrolytic opening of the

-lactam ring followed by an intramolecular rearrangement.

This guide provides a technical comparison of the spectroscopic signatures (NMR, MS, IR) of Cefdinir and the isomeric mixture of Related Compound A. It is designed for analytical scientists requiring definitive structural confirmation during impurity profiling.

Structural Identity & Origin

To interpret the spectroscopic data, one must first understand the structural transformation.

- Cefdinir (Parent API): Contains a bicyclic cephem nucleus (
-lactam fused to a dihydrothiazine ring) with an exocyclic vinyl group at C-3.
- Related Compound A (Impurity): Formed via acid-catalyzed hydrolysis of the
-lactam bond. The unstable intermediate rearranges, incorporating the vinyl group into a new furo[3,4-d][1,3]thiazine ring system.
- The Isomers: The rearrangement creates two new chiral centers (at C-2 and C-5 of the new ring), resulting in 4 diastereoisomers (labeled
in pharmacopeial monographs). These isomers often co-elute or appear as a cluster in HPLC but show distinct "fingerprints" in NMR.

Feature	Cefdinir (Parent)	Related Compound A (Impurity)
CAS Registry	91832-40-5	178422-42-9 (Mixture)
Formula		
Molecular Weight	395.42 Da	413.43 Da (+18 Da, hydrolysis)
Core Structure	-Lactam + Dihydrothiazine	Furo[3,4-d][1,3]thiazine (Open Ring)
Key Functional Group	Vinyl ()	Methyl () on new ring

Experimental Workflow: Isolation & Characterization

The following protocol ensures the generation of valid spectroscopic data for comparison.

Step 1: Enrichment & Isolation

- Stress Condition: Subject Cefdinir standard to Acidic Hydrolysis (0.1 N HCl, 60°C, 2 hours) to maximize Related Compound A formation.

- Separation: Use Preparative HPLC (C18 column) with a mobile phase of Ammonium Formate (pH 4.5) : Methanol.
- Collection: Collect the peak cluster eluting before Cefdinir (RRT ~0.85 - 1.15).
- Lyophilization: Freeze-dry fractions immediately to prevent further degradation.

Step 2: Analytical Setup

- NMR: Dissolve 5-10 mg in DMSO-
.
Acquire
H (500 MHz+) and 2D COSY/HSQC.
- MS: ESI-MS in Positive Mode (0.1% Formic Acid).

Spectroscopic Data Comparison

A. Mass Spectrometry (MS)

The primary differentiator is the molecular weight shift due to hydrolysis.

Parameter	Cefdinir	Related Compound A (Isomers)	Interpretation
Parent Ion	m/z 396	m/z 414	Mass shift of +18 Da indicates addition of (hydrolysis).
Fragment Ions	m/z 227 (Side chain cleavage)	m/z 227 (Side chain intact)	The aminothiazole side chain remains unchanged in both.
Na+ Adduct	m/z 418	m/z 436	Common adducts follow the +18 trend.

B. Nuclear Magnetic Resonance (

H NMR)

This is the definitive tool for identification. The "Mixture of Isomers" nature of Compound A results in signal doubling or complex multiplets for the new ring protons.

Region	Cefdinir (Diagnostic Signals)	Related Compound A (Diagnostic Signals)	Structural Insight
-Lactam Ring	5.20 (d, H-6) 5.80 (dd, H-7)	Absent	The 4-membered ring is broken; these characteristic doublets disappear.
Vinyl Group	6.90 (dd, -CH=) 5.30/5.60 (d, =CH)	Absent	The vinyl group cyclizes to form the methyl-substituted furo-thiazine ring.
New Ring (Furo-thiazine)	N/A	1.25 - 1.45 (d, -CH)	New Methyl Signal: Diagnostic doublet. Appears as multiple doublets due to isomer mixture.
New Ring Methines	N/A	4.50 - 5.10 (m)	New signals for H-2 and H-5 of the furo-thiazine ring. Complex multiplets due to diastereomers.
Side Chain	6.72 (s, Thiazole H)	6.70 - 6.80 (s)	Minimal change; side chain is unaffected.

Expert Insight: In the

H NMR of Related Compound A, look for the methyl doublets upfield (~1.3 ppm). You will likely see 2-4 distinct doublets of varying intensity, representing the ratio of the diastereomers (

) present in the mixture.

C. Infrared Spectroscopy (FT-IR)

Useful for confirming the loss of the strained

-lactam ring.

- Cefdinir: Sharp band at 1760–1780 cm

(

-lactam C=O stretch).

- Related Compound A: Absence of the ~1770 cm

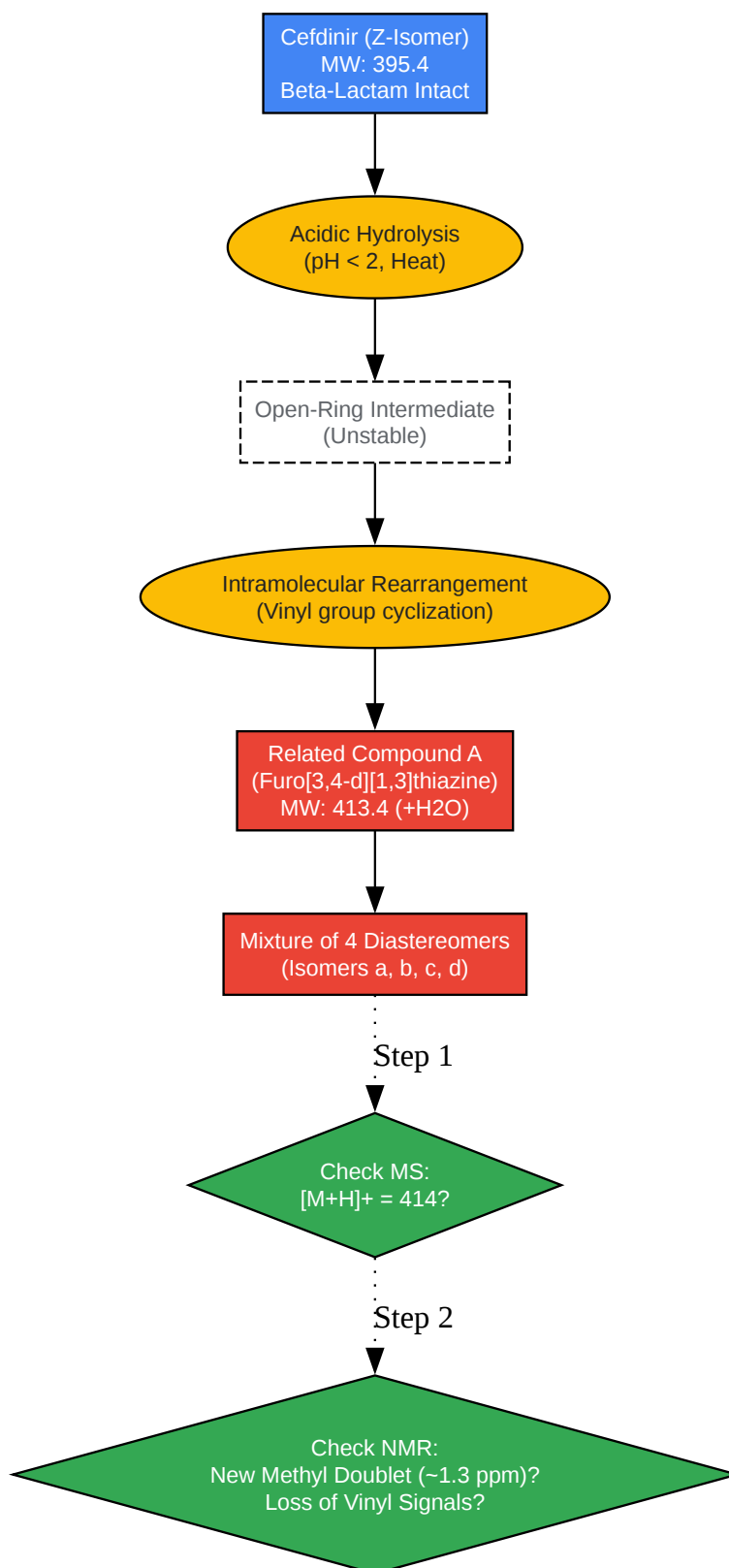
band. Appearance of bands at 1700–1740 cm

(carboxylic acid / unstrained

-lactone).

Mechanistic & Logical Visualization

The following diagram illustrates the degradation pathway and the decision logic for identifying these isomers using the data above.



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Caption: Mechanistic pathway from Cefdinir to Related Compound A isomers, with analytical decision nodes.

References

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